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molecular formula C15H28O2 B8242965 Pentadecane-7,9-dione

Pentadecane-7,9-dione

Cat. No. B8242965
M. Wt: 240.38 g/mol
InChI Key: OTSFAPUOIOQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697256B2

Procedure details

Lithium amide (12.4 g, 498 mmol) was dissolved in 130 mL of methyl t-butyl ether (MTBE), and a solution of 32.4 g (253 mmol) of octan-2-one in MTBE (67 mL) was dropped under a nitrogen atmosphere at 35° C. and the mixture was stirred for 1 hour. Then, into this was dropped a solution of 80.0 g (506 mmol) of ethyl pentanoate in MTBE (67 mL), and the mixture was stirred at 35° C. for 4.5 hours. After cooling, the resultant mixed liquid was added into concentrated hydrochloric acid containing ice added, and the oil phase was extracted and died over sodium sulfate, then, concentrated. For purification of the resultant concentrate, a copper acetate aqueous solution was added to cause crystallization of a copper complex of the concentrate, which was dissolved in MTBE and mixed with a sulfuric acid aqueous solution and the mixture was returned to the concentrate, and the oil phase was extracted and dried over sodium sulfate and concentrated, to obtain 36.3 g (151 mmol) of pentadecane-7,9-dione.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step Two
Name
Quantity
67 mL
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Li+].[CH3:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12]([O:18]CC)(=O)[CH2:13][CH2:14][CH2:15][CH3:16].Cl.[C:22](OC)(C)(C)[CH3:23]>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4](=[O:11])[CH2:3][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[NH2-].[Li+]
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
32.4 g
Type
reactant
Smiles
CC(CCCCCC)=O
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
C(CCCC)(=O)OCC
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 35° C. for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the resultant mixed liquid
ADDITION
Type
ADDITION
Details
containing ice
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the oil phase was extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
For purification of the resultant
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
a copper acetate aqueous solution was added
CUSTOM
Type
CUSTOM
Details
crystallization of a copper complex of the concentrate, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in MTBE
ADDITION
Type
ADDITION
Details
mixed with a sulfuric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the oil phase was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCCCCCC(CC(CCCCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 151 mmol
AMOUNT: MASS 36.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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